molecular formula C11H14N4O2 B8734274 Tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate

Tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate

Cat. No. B8734274
M. Wt: 234.25 g/mol
InChI Key: ZDDSCAIKJOTQES-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

A mixture of tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate (0.75 g, 2.60 mmol) and NaCN (0.255 g, 5.21 mmol) in DMF (5 mL) was stirred at room temperature for 50 min. The reaction mixture was cooled down to room temperature, diluted with 0.5 N NaOH (10 mL) and extracted with EtOAc (2×20 mL), and EtOAc layers were combined, washed with 0.5 N NaOH (10 mL), dried (Na2SO4), concentrated and the crude residue was purified by flash chromatography on silica gel eluted with gradient EtOAc/CH2Cl2 (0-20%) to afford tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate (0.40 g, 65.6% yield). LCMS (MH+-tBu): 179.0 (MH+), 0.68 min; 1H NMR (400 MHz, CDCl3) δ ppm 9.28 (s, 1H), 8.32 (s, 1H), 7.59 (br. s., 1H), 3.91 (s, 2H), 1.57 (s, 9H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.255 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[N:7][CH:8]=1.[C-:17]#[N:18].[Na+]>CN(C=O)C.[OH-].[Na+]>[C:17]([CH2:2][C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[N:7][CH:8]=1)#[N:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
BrCC=1N=CC(=NC1)NC(OC(C)(C)C)=O
Name
Quantity
0.255 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL), and EtOAc layers
WASH
Type
WASH
Details
washed with 0.5 N NaOH (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with gradient EtOAc/CH2Cl2 (0-20%)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(#N)CC=1N=CC(=NC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 65.6%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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